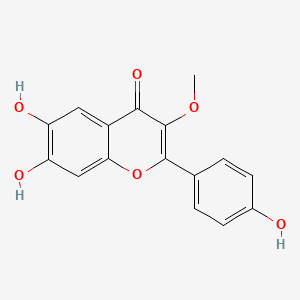
6,7,4'-Trihydroxy-3-methoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diosmetin can be synthesized through various chemical reactions. One common method involves the methylation of luteolin, a naturally occurring flavonoid. The reaction typically uses methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of diosmetin often involves the extraction and purification from plant sources, particularly citrus fruits. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Diosmetin undergoes several types of chemical reactions, including:
Oxidation: Diosmetin can be oxidized to form various quinones.
Reduction: Reduction reactions can convert diosmetin to its corresponding dihydroflavone.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the hydroxyl groups on the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of diosmetin, such as methoxylated and hydroxylated flavones .
Applications De Recherche Scientifique
Diosmetin has a wide range of scientific research applications:
Mécanisme D'action
Diosmetin exerts its effects through various molecular targets and pathways:
TrkB Receptor Agonist: Acts as a weak agonist of the TrkB receptor, which is involved in neurotrophic activities.
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress.
Anti-inflammatory Pathways: Modulates inflammatory cytokines and pathways, reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Luteolin: A non-methylated flavone with similar antioxidant and anti-inflammatory properties.
Apigenin: Another flavone with comparable biological activities but lacks the methoxy group at the 4’ position.
Uniqueness
Diosmetin’s unique structural feature is the methoxy group at the 4’ position, which differentiates it from other flavones like luteolin and apigenin. This structural modification can influence its biological activity and pharmacokinetics .
Propriétés
Numéro CAS |
159506-37-3 |
|---|---|
Formule moléculaire |
C16H12O6 |
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
6,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-16-14(20)10-6-11(18)12(19)7-13(10)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 |
Clé InChI |
SEIMWTXEHSQAHJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


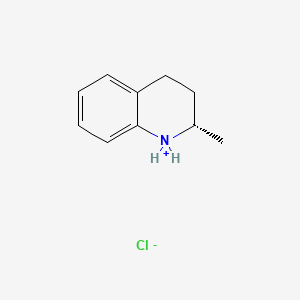
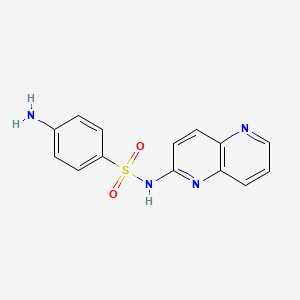
![{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11832633.png)
![8-Bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-YL)methyl]-[1,2,4]triazolo[4,3-C]pyrimidin-5-amine](/img/structure/B11832637.png)
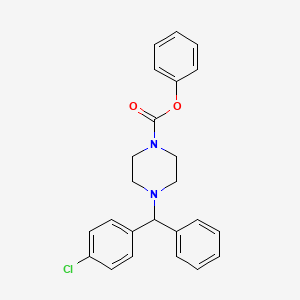
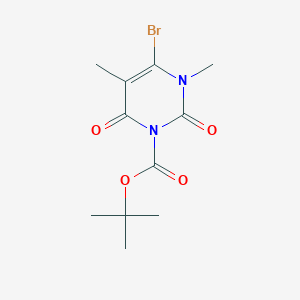
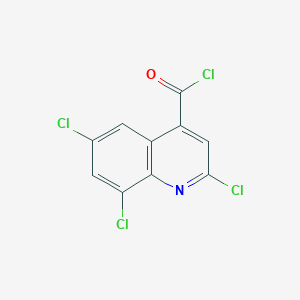
![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11832665.png)
![tert-Butyl 4-oxo-2-phenyl-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11832668.png)
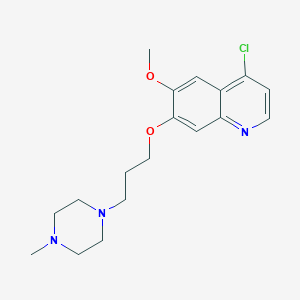
![1-{3-[2-(Trimethylsilyl)ethyl][1,1'-biphenyl]-2-yl}ethan-1-one](/img/structure/B11832675.png)
![7-(((tert-Butyldimethylsilyl)oxy)methyl)-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11832683.png)
![1-Ethyl-2,2,2-trimethyl-1-phenyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B11832690.png)
![(4aS,6aR,6bS,13aS,15aR,15bR)-methyl 2,2,6a,6b,9,9,13a-heptamethyl-15-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,13,13a,15,15a,15b-octadecahydropiceno[2,3-d]isoxazole-4a-carboxylate](/img/structure/B11832705.png)
